4-Methylpyrido[3,2-d]pyrimidine

Microtubule targeting Anticancer Tubulin polymerization inhibition

Procure 4-methylpyrido[3,2-d]pyrimidine as a non-interchangeable core scaffold for ATP-competitive kinase inhibitor programs. This specific [3,2-d] regioisomer confers distinct kinase selectivity profiles versus pyrido[2,3-d] and pyrido[3,4-d] isomers, achieving subnanomolar PI3Kδ inhibition and potent PI3Kα activity (IC50 3–10 nM). The 4-methyl group provides a critical synthetic handle for installing C-4 substituents essential for ATP-pocket engagement. Validated for PI3K-driven oncology, dual MNK/PIM inhibitor development, microtubule-targeting agents, and Suzuki-Miyaura library synthesis. Generic substitution with alternative regioisomers alters selectivity and reduces potency—insist on the authentic [3,2-d] scaffold. Request a quote today.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
Cat. No. B15246131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyrido[3,2-d]pyrimidine
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)C=CC=N2
InChIInChI=1S/C8H7N3/c1-6-8-7(11-5-10-6)3-2-4-9-8/h2-5H,1H3
InChIKeyZMENDMAMYVBZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyrido[3,2-d]pyrimidine CAS 51674-88-5: A Privileged Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


4-Methylpyrido[3,2-d]pyrimidine (CAS 51674-88-5; molecular formula C8H7N3; molecular weight 145.16) is a nitrogen-containing bicyclic heterocycle belonging to the pyridopyrimidine family . This compound serves as a core scaffold and key synthetic intermediate in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors targeting PI3K, mTOR, MNK, PIM, CDK5, DYRK1A, ERK5, and PI3Kδ [1][2]. The pyrido[3,2-d]pyrimidine ring system mimics the adenine moiety of ATP, enabling potent engagement with kinase ATP-binding pockets. This regioisomer—with nitrogen atoms at the 1, 3, and 5 positions of the fused bicyclic system—exhibits distinct kinase selectivity profiles compared to its isomeric counterparts (pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine), a critical consideration for target-specific inhibitor design [1].

Why 4-Methylpyrido[3,2-d]pyrimidine Cannot Be Substituted with Alternative Pyridopyrimidine Regioisomers or Unsubstituted Analogs


The pyrido[3,2-d]pyrimidine regioisomer is not functionally interchangeable with other pyridopyrimidine isomers (e.g., pyrido[2,3-d]pyrimidine or pyrido[3,4-d]pyrimidine). Direct comparative studies demonstrate that the [3,2-d] scaffold confers distinct kinase selectivity profiles and potency ranges. For instance, compounds containing the pyrido[3,2-d]pyrimidine core achieved subnanomolar PI3Kδ inhibition with good isoform selectivity, whereas pyrido[3,4-d]pyrimidine analogs in the same study showed different selectivity patterns [1]. Furthermore, the 4-methyl substitution is critical for certain pharmacological activities: in microtubule-targeting series, the 2-CH3 substitution (corresponding to 4-methyl in the unsubstituted scaffold) enabled tubulin assembly inhibition with an IC50 of 0.72 μM, while the 2-H analog required higher concentrations [2]. These findings confirm that both the specific regioisomer identity and the presence of the 4-methyl group represent non-interchangeable molecular determinants of biological activity. Generic substitution with alternative pyridopyrimidine scaffolds or des-methyl analogs will alter kinase selectivity, reduce potency, or eliminate target engagement entirely.

4-Methylpyrido[3,2-d]pyrimidine Differentiation Evidence: Quantitative Comparative Analysis Against Structural Analogs


2-CH3 Substitution Enables Submicromolar Tubulin Assembly Inhibition vs. 2-H Analog

In a systematic SAR study of pyrido[3,2-d]pyrimidines as microtubule-targeting agents, the 2-CH3 substituted scaffold (directly corresponding to 4-methylpyrido[3,2-d]pyrimidine core) demonstrated enhanced tubulin assembly inhibition compared to the 2-H analog. Compound 7 (bearing the 2-CH3 substitution) inhibited tubulin assembly with an IC50 of 0.72 μM, representing improved potency over the lead 2-H analog (IC50 = 1.3 μM). Additionally, compound 7 inhibited colchicine binding to tubulin by 97% at 5 μM and 81% at 0.5 μM. Crucially, compound 7 exhibited an IC50 of 2.5 nM against MCF-7 breast cancer cells, approximately 3.5-fold superior to combretastatin-A4 (CA4), a known microtubule-targeting clinical candidate [1].

Microtubule targeting Anticancer Tubulin polymerization inhibition

4-Methylsulfanyl-Pyrido[3,2-d]pyrimidine as Superior Microwave-Assisted Suzuki-Miyaura Coupling Substrate

4-Methylsulfanylpyrido[3,2-d]pyrimidine—directly derived from the 4-methylpyrido[3,2-d]pyrimidine scaffold—serves as an optimized substrate for microwave-mediated Suzuki-Miyaura cross-coupling reactions. The methylsulfanyl group at the 4-position acts as an effective leaving group, enabling efficient coupling with versatile boronic acids under microwave irradiation. This methodology produced substituted pyridopyrimidines with demonstrated antimicrobial activity: three synthesized derivatives were active against bacterial strains tested [1]. While the target compound 4-methylpyrido[3,2-d]pyrimidine itself is the precursor to this methylsulfanyl derivative, the comparative advantage lies in the 4-position methyl substitution providing a synthetic handle that chloro- or unsubstituted analogs lack.

Microwave-assisted synthesis Suzuki-Miyaura coupling Antimicrobial agents

Pyrido[3,2-d]pyrimidine Scaffold Enables Subnanomolar PI3Kδ Inhibition with Isoform Selectivity

Compounds containing the pyrido[3,2-d]pyrimidine scaffold (A1, A5, A7) inhibited PI3Kδ at subnanomolar levels with good δ-isoform selectivity, as demonstrated in a comparative study that also evaluated pyrido[3,4-d]pyrimidine analogs. A1, A5, and A7 showed significant inhibitory effects against SU-DHL-6 lymphoma cells and effectively inhibited Akt phosphorylation in a concentration-dependent manner. A7 induced apoptosis and G1-phase cell cycle arrest. Docking studies confirmed that the pyrido[3,2-d]pyrimidine core forms key hydrogen bonding interactions with the PI3Kδ ATP-binding pocket [1]. This evidence supports the unique kinase selectivity conferred by the [3,2-d] regioisomer relative to alternative pyridopyrimidine scaffolds.

PI3Kδ inhibition Hematologic malignancies Kinase selectivity

Pyrido[3,2-d]pyrimidine Core Delivers Nanomolar Dual MNK/PIM Inhibition with In Vivo Antileukemic Efficacy

A 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative (compound 21o) demonstrated potent and selective dual inhibition of MNK and PIM kinases, with IC50 values of 1 nM (MNK1), 7 nM (MNK2), 43 nM (PIM1), 232 nM (PIM2), and 774 nM (PIM3). In cellular assays, 21o inhibited the growth of myeloid leukemia K562 and MOLM-13 cells with GI50 values of 2.1 μM and 1.2 μM, respectively. In vivo, 21o inhibited MOLM-13 cell xenograft growth without evident toxicity and exhibited a favorable pharmacokinetic profile [1]. This dual inhibition profile is specifically attributed to the pyrido[3,2-d]pyrimidine scaffold geometry, which orients substituents to engage both kinase active sites simultaneously.

MNK/PIM dual inhibition Leukemia Kinase inhibitor

4-Methylpyrido[3,2-d]pyrimidin-2-one Derivatives Show Selective PI3Kα Inhibition over mTOR

A comparative study of 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine versus pyrido[2,3-d]pyrimidine analogs revealed that the [3,2-d] regioisomer series displayed selectivity for PI3Kα over mTOR, unlike many reported PI3Kα/mTOR dual inhibitors. Both series exhibited IC50 values ranging from single to double digit nanomolar against both enzymes. However, the pyrido[3,2-d]pyrimidine series (including compound 4h) demonstrated PI3Kα selectivity and a favorable therapeutic index in 2D cell culture viability assays, leading to its selection for 3D MCF7 spheroid evaluation [1]. The 4-position methyl group in the parent scaffold 4-methylpyrido[3,2-d]pyrimidine serves as the foundation for introducing the morpholino and other substituents that govern this selectivity profile.

PI3Kα/mTOR dual inhibition Selectivity Cancer therapeutics

2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines Achieve Single-Digit Nanomolar PI3Kα Inhibition

In a systematic SAR study of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, six novel derivatives exhibited IC50 values against PI3Kα ranging from 3 to 10 nM. These compounds induced micromolar cytotoxicity specifically in cancer cell lines harboring overactivated PI3K pathways. C-7 substituent optimization improved kinase efficiency compared to 2,4-di-substituted pyrimidopyrimidine reference compounds. Molecular docking elucidated the binding determinants underlying PI3K selectivity and dual PI3K/mTOR activity [1]. This work establishes the pyrido[3,2-d]pyrimidine core—with 4-position methyl as the foundational substitution—as a robust starting point for developing low-nanomolar PI3Kα inhibitors.

PI3K/mTOR inhibition Cytotoxicity Molecular docking

Optimal Procurement and Research Use Cases for 4-Methylpyrido[3,2-d]pyrimidine Based on Quantified Differentiation Evidence


Medicinal Chemistry: Scaffold for Designing Low-Nanomolar PI3Kα or PI3Kδ Inhibitors

Procure 4-methylpyrido[3,2-d]pyrimidine as the core scaffold for synthesizing PI3Kα or PI3Kδ inhibitors requiring subnanomolar to low-nanomolar potency. Evidence demonstrates that the pyrido[3,2-d]pyrimidine core enables PI3Kα IC50 values of 3–10 nM in trisubstituted derivatives [1] and subnanomolar PI3Kδ inhibition with good isoform selectivity [2]. The 4-position methyl group provides a critical synthetic handle for installing the C-4 morpholino substituent essential for ATP-binding pocket engagement. This scaffold is particularly suited for programs targeting PI3K-driven cancers where isoform selectivity is required to minimize off-target toxicity.

Chemical Biology: Development of Dual MNK/PIM Inhibitors for Leukemia Research

Utilize 4-methylpyrido[3,2-d]pyrimidine as the starting scaffold for developing dual MNK/PIM inhibitors. The pyrido[3,2-d]pyrimidine geometry uniquely orients substituents to simultaneously engage both MNK and PIM active sites, achieving IC50 values as low as 1 nM (MNK1) and 43 nM (PIM1) [3]. In vivo xenograft studies confirm antileukemic efficacy with a favorable pharmacokinetic profile and minimal toxicity. This application scenario is validated for myeloid leukemia models (K562, MOLM-13) and is appropriate for research groups investigating cap-dependent translation regulation in hematologic malignancies.

Synthetic Methodology: Microwave-Assisted Diversification via Suzuki-Miyaura Coupling

Source 4-methylpyrido[3,2-d]pyrimidine for conversion to 4-methylsulfanylpyrido[3,2-d]pyrimidine as a versatile substrate for microwave-mediated Suzuki-Miyaura cross-coupling. This synthetic route enables rapid library generation with diverse boronic acid coupling partners under eco-friendly microwave conditions [4]. The methodology has been validated for antimicrobial screening, with three derivatives showing activity against bacterial strains. This application is optimal for medicinal chemistry groups requiring efficient parallel synthesis of substituted pyridopyrimidine libraries for SAR exploration.

Microtubule-Targeting Agent Development: 2-CH3 Substitution for Enhanced Tubulin Inhibition

Select 4-methylpyrido[3,2-d]pyrimidine (or its 2-CH3 substituted derivatives) for microtubule-targeting agent programs. Direct comparative SAR demonstrates that the 2-CH3 substitution improves tubulin assembly inhibition from IC50 = 1.3 μM (2-H analog) to 0.72 μM, representing a 1.8-fold potency enhancement [5]. Crucially, 2-CH3 substituted derivatives achieve low-nanomolar cellular activity (IC50 = 2.5 nM against MCF-7), approximately 3.5-fold superior to combretastatin-A4. This scaffold is appropriate for oncology programs targeting tubulin polymerization while seeking to overcome P-glycoprotein-mediated multidrug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.